molecular formula C20H28B2O5 B12897269 2,2'-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B12897269
M. Wt: 370.1 g/mol
InChI Key: BYPAKPGIUROZCO-UHFFFAOYSA-N
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Description

2,2’-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a benzofuran core. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of benzofuran derivatives with boronic esters. One common method is the borylation of benzofuran using a palladium catalyst in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction mechanism involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Benzofuran-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its benzofuran core, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics .

Properties

Molecular Formula

C20H28B2O5

Molecular Weight

370.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-7-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H28B2O5/c1-17(2)18(3,4)25-21(24-17)14-11-9-10-13-12-15(23-16(13)14)22-26-19(5,6)20(7,8)27-22/h9-12H,1-8H3

InChI Key

BYPAKPGIUROZCO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(O3)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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